

Comparative IR Analysis: 5-(2,4-Dimethylphenyl)-3-methylphenol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-(2,4-Dimethylphenyl)-3-methylphenol

CAS No.: 1261958-67-1

Cat. No.: B6370992

[Get Quote](#)

Executive Summary & Structural Context

Target Molecule: **5-(2,4-Dimethylphenyl)-3-methylphenol** Molecular Formula: $C_{15}H_{16}O$
Molecular Weight: 212.29 g/mol Application: Ligand synthesis for organometallic catalysis; intermediate in pharmaceutical biaryl scaffolds.

This molecule features a biaryl core comprising two distinct aromatic rings:

- Ring A (Phenolic): A 1,3,5-trisubstituted benzene ring (1-OH, 3-Me, 5-Aryl).
- Ring B (Distal): A 1,2,4-trisubstituted benzene ring (2,4-dimethylphenyl).

Analytical Challenge: Distinguishing the product from its likely regioisomers (e.g., 3-(2,4-dimethylphenyl)-5-methylphenol) and starting materials (3-bromo-5-methylphenol) relies heavily on the Fingerprint Region ($600-1500\text{ cm}^{-1}$), specifically the Out-of-Plane (OOP) bending vibrations which are diagnostic for substitution patterns.

Theoretical Peak Assignment & Diagnostic Bands

The following table synthesizes the expected IR absorption bands based on the molecule's functional groups and substitution patterns.

Frequency Region (cm ⁻¹)	Vibration Mode	Intensity	Diagnostic Notes
3250 – 3550	O–H Stretch	Broad, Med-Strong	Typical of intermolecular H-bonded phenols.[1] In dilute solution (CCl ₄), this shifts to a sharp peak at ~3600 cm ⁻¹ . [2]
3010 – 3080	Ar C–H Stretch	Weak	Diagnostic of aromaticity; appears just above 3000 cm ⁻¹ .
2920 – 2970	Alkyl C–H Stretch	Medium	Asymmetric stretch of the three methyl groups (one on Ring A, two on Ring B).
2850 – 2870	Alkyl C–H Stretch	Weak	Symmetric stretch of methyl groups.
1590 – 1610	Ar C=C Stretch	Variable	Ring breathing modes. Conjugation between the two rings may enhance intensity compared to simple phenols.
1450 – 1480	Ar C=C / CH ₃ Def	Medium	Overlap of aromatic ring modes and methyl asymmetric bending.

1200 – 1240	C–O Stretch	Strong	Primary Phenol ID. The C–O bond in phenols is stronger (higher freq) than in alcohols due to resonance.
870 – 890	OOP C–H Bend	Strong	Ring B Diagnostic: Isolated hydrogen in 1,2,4-trisubstituted benzene (Position 3 on Ring B).
830 – 850	OOP C–H Bend	Strong	Ring A Diagnostic: 1,3,5-trisubstituted pattern (isolated hydrogens between substituents).
800 – 820	OOP C–H Bend	Strong	Ring B Diagnostic: Two adjacent hydrogens (Positions 5,6 on Ring B).
680 – 710	Ring Deformation	Medium	Characteristic of 1,3,5-substitution (Ring A).

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule against its synthesis precursors to facilitate reaction monitoring.

Scenario: Suzuki Coupling Synthesis

- Reaction: 3-Bromo-5-methylphenol + 2,4-Dimethylphenylboronic acid → Product

Feature	Starting Material: 3-Bromo-5-methylphenol	Target: 5-(2,4-Dimethylphenyl)-3-methylphenol	Differentiation Logic
C–Br Stretch	Visible ~500–650 cm^{-1} (often weak/obscured)	Absent	Disappearance confirms oxidative addition/reductive elimination completion.
B–O Stretch	Strong broad bands ~1300–1380 cm^{-1} (from Boronic Acid)	Absent	Crucial for confirming removal of boronic acid excess.
OOP Bending	Pattern for 1,3,5-substitution only	Mixed Pattern	Product spectrum is a superposition of 1,3,5- (Ring A) and 1,2,4- (Ring B) patterns.
Alkyl C–H	Weak (Single Methyl)	Enhanced	Intensity of C–H alkyl stretches increases significantly due to addition of two methyls.

Experimental Protocol: Validating the Spectrum

To ensure high-fidelity data, follow this self-validating protocol.

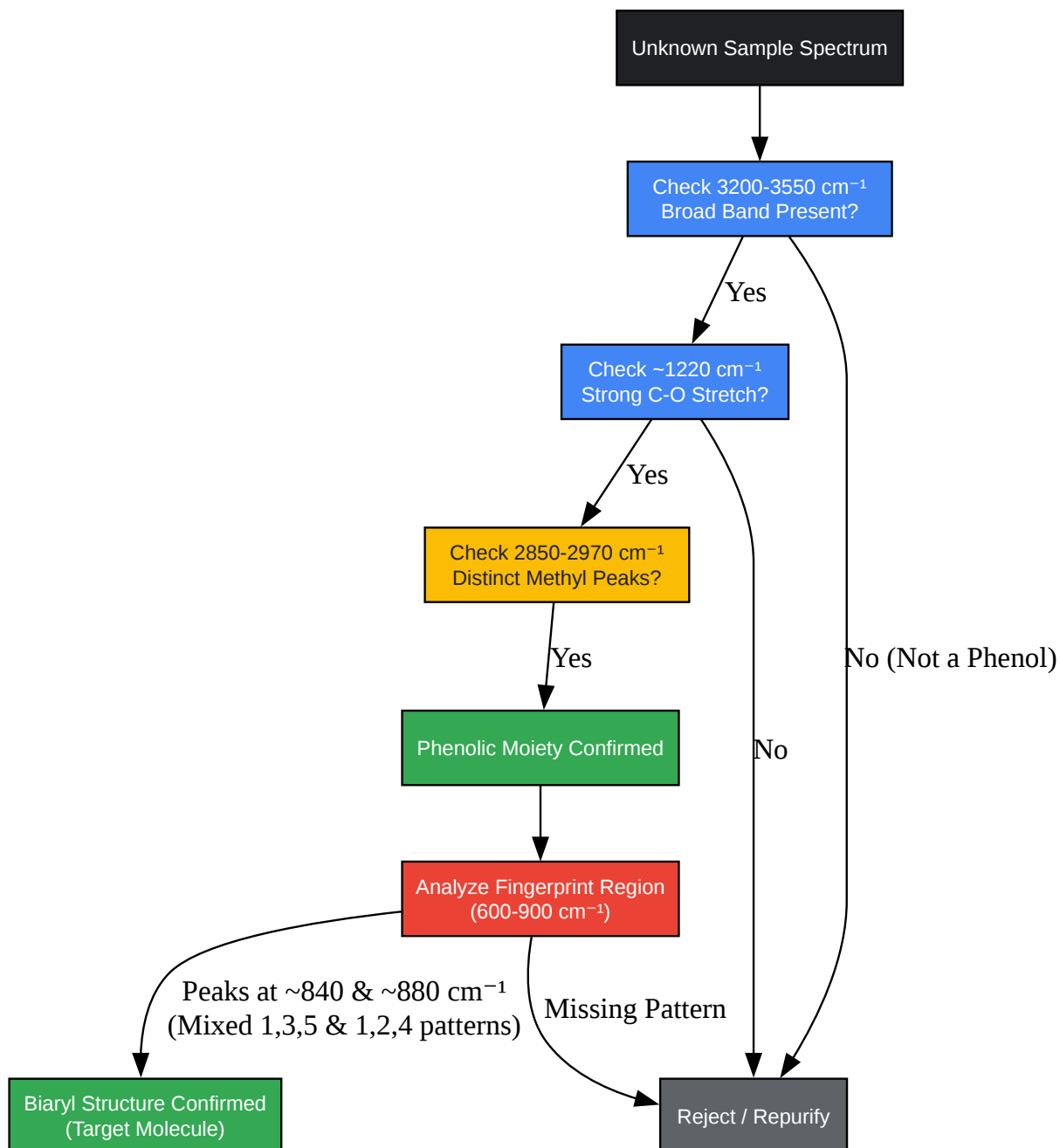
Method: Transmission FTIR (KBr Pellet) or ATR (Diamond Crystal). Prerequisite: Sample must be dried under vacuum to remove water (which obscures the OH region) and solvent residues.

- Background Scan: Run an air background (32 scans) to eliminate atmospheric CO_2 (~2350 cm^{-1}) and H_2O .
- Sample Preparation (ATR):
 - Place ~5 mg of solid sample on the diamond crystal.

- Apply high pressure using the anvil to ensure intimate contact (critical for solid phenols).
- Acquisition:
 - Resolution: 4 cm^{-1}
 - Scans: 64 (to improve Signal-to-Noise ratio)
 - Range: 4000 – 600 cm^{-1}
- Validation Check:
 - Is the baseline flat? (If sloping, repress sample).
 - Is the C–O peak at $\sim 1220 \text{ cm}^{-1}$ the strongest absorption? (Typical for phenols).[\[1\]](#)[\[3\]](#)[\[4\]](#)
 - Are the methyl peaks distinct at $< 3000 \text{ cm}^{-1}$?

Structural Elucidation Workflow

The following logic flow illustrates the decision-making process for confirming the biaryl structure using IR data.



[Click to download full resolution via product page](#)

Figure 1: Decision tree for validating **5-(2,4-Dimethylphenyl)-3-methylphenol** via FTIR.

References

- NIST Chemistry WebBook. Infrared Spectrum of 3,5-Dimethylphenol (Analog). National Institute of Standards and Technology. Available at: [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative text on OOP bending patterns for substituted benzenes).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons.[5] Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [2. IR Spectrum: Alcohols and Phenols \[quimicaorganica.org\]](#)
- [3. analyticalscience.wiley.com \[analyticalscience.wiley.com\]](#)
- [4. bpb-us-w2.wpmucdn.com \[bpb-us-w2.wpmucdn.com\]](#)
- [5. spectrabase.com \[spectrabase.com\]](#)
- To cite this document: BenchChem. [Comparative IR Analysis: 5-(2,4-Dimethylphenyl)-3-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6370992/docs#comparative-ir-analysis-5-2-4-dimethylphenyl-3-methylphenol\]](https://www.benchchem.com/product/b6370992/docs#comparative-ir-analysis-5-2-4-dimethylphenyl-3-methylphenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)